8-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-(3,5-dimethylphenyl)-2-(3-hydroxypropyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3/c1-16-12-17(2)14-19(13-16)30-20(18-8-5-4-6-9-18)15-29-21-22(26-24(29)30)27(3)25(33)28(23(21)32)10-7-11-31/h4-6,8-9,12-15,31H,7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDUQXZYKAFLCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazo[2,1-f]purine family. This compound has garnered attention for its potential therapeutic applications, particularly in neuropharmacology and oncology. This article summarizes its biological activity based on various research findings.
- Molecular Formula : C24H26N4O3
- Molecular Weight : 414.49 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body:
- Serotonin Receptor Modulation : Research indicates that derivatives of imidazo[2,1-f]purine compounds exhibit affinity for serotonin receptors (5-HT) such as 5-HT1A and 5-HT7. These interactions suggest potential antidepressant and anxiolytic effects due to modulation of serotonin pathways .
- Phosphodiesterase Inhibition : The compound has shown weak inhibitory activity against phosphodiesterases (PDE4B and PDE10A), which are crucial for regulating intracellular signaling pathways involving cyclic nucleotides . This inhibition may contribute to enhanced mood and cognitive functions.
- Voltage-dependent Anion Channel (VDAC) Inhibition : Certain studies have reported that related compounds inhibit VDAC, leading to reduced apoptosis in neuronal cells. This mechanism could be relevant for neuroprotection in conditions like neurodegeneration .
Antidepressant Effects
In vivo studies demonstrated that specific derivatives of the compound exhibited significant antidepressant-like effects in forced swim tests (FST) in mice. The potency was comparable to established antidepressants like fluoxetine .
Anxiolytic Properties
The anxiolytic potential of the compound was also assessed, revealing greater efficacy than diazepam at certain doses (e.g., 2.5 mg/kg). This suggests that the compound could serve as a candidate for treating anxiety disorders .
Study 1: Antidepressant Activity
In a controlled study involving mice subjected to FST, the administration of a derivative of this compound resulted in a significant decrease in immobility time compared to control groups. The results indicated a strong correlation between serotonin receptor affinity and observed behavioral changes.
Study 2: Neuroprotective Effects
Another study focused on the neuroprotective properties of the compound against oxidative stress-induced apoptosis in neuronal cell lines. The findings suggested that inhibition of VDAC by the compound could prevent mitochondrial dysfunction and subsequent cell death.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Trends in Structure-Activity Relationships (SAR):
Position 8 Substituents :
- Electron-withdrawing groups (e.g., Cl in ) enhance target binding via dipole interactions.
- Aromatic substituents (phenyl, methoxyphenyl) improve π-π stacking with hydrophobic enzyme pockets .
Position 3 Modifications :
- Hydroxypropyl increases aqueous solubility and hydrogen bonding capacity, critical for oral bioavailability .
- Longer alkyl chains (e.g., propyl in ) may reduce solubility but improve membrane penetration.
Methyl vs. Bulkier Groups :
- Methyl at position 1 (target compound) balances metabolic stability without excessive steric hindrance .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic adjustment of reaction parameters. Key steps include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or ethanol) enhance solubility of intermediates .
- Temperature Control : Maintain temperatures between 60–80°C to balance reaction rate and side-product formation .
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for final purification .
- Analytical Validation : Monitor progress via TLC and confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodological Answer : A multi-spectral approach is essential:
- 1H/13C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals in the aromatic and imidazo-purine regions .
- IR Spectroscopy : Identify functional groups (e.g., hydroxyl at ~3200 cm⁻¹, carbonyl at ~1700 cm⁻¹) .
- HRMS : Confirm molecular formula (e.g., [M+H]+ calculated for C27H27N5O3: 470.2134) .
- Data Cross-Validation : Compare experimental data with computational predictions (e.g., Gaussian NMR simulations) to resolve ambiguities .
Q. How does the hydroxypropyl substituent influence solubility and formulation stability?
- Methodological Answer :
- Solubility Testing : Perform shake-flask assays in buffers (pH 1–7.4) and solvents (DMSO, PBS) to determine logP and solubility profiles .
- Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways (e.g., hydrolysis of the dione moiety) .
- Formulation Strategies : Incorporate cyclodextrins or lipid-based carriers to enhance aqueous solubility .
Advanced Research Questions
Q. What mechanistic insights explain its interaction with adenosine receptors?
- Methodological Answer :
- Binding Assays : Conduct radioligand displacement studies (e.g., [3H]CGS-21680 for A2A receptors) to determine Ki values .
- Molecular Dynamics (MD) Simulations : Model docking poses using X-ray receptor structures (PDB: 3EML) to identify key interactions (e.g., hydrogen bonding with Thr88) .
- Functional Assays : Measure cAMP accumulation in HEK293 cells transfected with receptor subtypes to assess agonism/antagonism .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced selectivity?
- Methodological Answer :
- SAR Library Synthesis : Modify substituents (e.g., replace 3,5-dimethylphenyl with halogenated aryl groups) and assess activity shifts .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical features (e.g., hydrophobic aryl regions, hydrogen-bond acceptors) .
- In Silico Screening : Apply QSAR models trained on purine derivatives to predict bioactivity of virtual analogs .
Q. How can contradictory NMR data between synthesized batches be resolved?
- Methodological Answer :
- Dynamic NMR Studies : Perform variable-temperature NMR to detect conformational exchange (e.g., rotamers of the hydroxypropyl chain) .
- Isotopic Labeling : Synthesize 13C-labeled batches to trace signal origins in complex spectra .
- Crystallography : Obtain single-crystal X-ray data to unambiguously assign stereochemistry and confirm solid-state structure .
Q. What computational methods predict metabolic pathways and potential toxicity?
- Methodological Answer :
- Metabolism Prediction : Use GLORYx or ADMET Predictor to identify likely Phase I/II metabolites (e.g., hydroxylation at C7, glucuronidation) .
- Toxicity Screening : Employ Tox21 assays (mitochondrial membrane potential, genotoxicity) and read-across models using purine analogs .
- CYP Inhibition Profiling : Test against CYP3A4/2D6 isoforms using fluorogenic substrates in human liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
